molecular formula C18H13ClN2O4S B3119591 N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide CAS No. 252027-04-6

N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B3119591
CAS No.: 252027-04-6
M. Wt: 388.8 g/mol
InChI Key: FGFBMVXKYWCBQI-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 3-chloro-2-methylphenyl substituent on the amide nitrogen and a 2-nitrophenoxy group at the 3-position of the thiophene ring.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S/c1-11-12(19)5-4-6-13(11)20-18(22)17-16(9-10-26-17)25-15-8-3-2-7-14(15)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFBMVXKYWCBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157500
Record name N-(3-Chloro-2-methylphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252027-04-6
Record name N-(3-Chloro-2-methylphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252027-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-2-methylphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring can be functionalized to introduce the carboxamide group.

    Substitution Reactions:

    Coupling Reactions: The final step often involves coupling the substituted thiophene with the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The chloro and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Such as sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be studied for its potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene carboxamides exhibit significant structural variability, primarily in the substituents on the aromatic rings. Below is a detailed comparison of the target compound with its analogues, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Thiophene/Phenyl Rings Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR) Reference
N-(3-Chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide 3-(2-Nitrophenoxy)thiophene; N-(3-chloro-2-methylphenyl) C₁₈H₁₄ClN₂O₄S Not reported Not reported (analogues show C=O ~1680 cm⁻¹; NO₂ ~1520 cm⁻¹)
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl on amide; no thiophene substituents C₁₁H₈N₂O₃S 397 K (124°C) Dihedral angle between rings: 13.5° (A), 8.5° (B); C–H···O/S interactions in crystal packing
N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide 4-Chloro-3-nitrophenyl on amide; no thiophene substituents C₁₁H₇ClN₂O₃S Not reported CAS: 313970-43-3; Molecular weight: 282.7 g/mol
N-(2,4-Dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide 3-(4-Nitrophenoxy)thiophene; N-(2,4-dichloro-5-methoxyphenyl) C₁₈H₁₂Cl₂N₂O₅S Not reported CAS: 339015-25-7; Molecular weight: 439.27 g/mol
N-(3-Chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide Benzo[b]thiophene core; 3-chloro-4-methylphenyl on amide C₁₇H₁₃Cl₂NOS Not reported CAS: 332381-94-9; Molecular weight: 350.26 g/mol
N-(3-Chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide 3-(4-Fluoro-2-nitrophenoxy)thiophene; N-(3-chloro-2-methylphenyl) C₁₈H₁₂ClFN₂O₄S Not reported Predicted pKa: 10.84; Boiling point: 447.4°C

Key Observations

Chloro and methyl groups on the phenyl ring (e.g., 3-chloro-2-methylphenyl) increase lipophilicity, which may improve membrane permeability in biological systems . Substitution of the thiophene ring with 4-fluoro-2-nitrophenoxy (as in ) adds steric bulk and alters electronic properties compared to the target compound’s 2-nitrophenoxy group.

Synthetic Routes: Most analogues are synthesized via amide coupling between thiophene carbonyl chlorides and substituted anilines, often in polar solvents like acetonitrile or ethanol . Yields vary significantly (63–89%) depending on substituent reactivity; nitro and chloro groups may slow reaction rates due to steric or electronic hindrance .

The benzo[b]thiophene derivative () highlights the role of fused aromatic systems in modulating target selectivity.

Biological Activity

N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiophene carboxamides, characterized by a thiophene ring, a carboxamide group, and various substituents including a chloro-methylphenyl group and a nitrophenoxy group. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

  • IUPAC Name : this compound
  • Molecular Formula : C18H13ClN2O4S
  • CAS Number : 252027-04-6
  • Molar Mass : 406.82 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of thiophene carboxamides have shown IC50 values in the micromolar range against breast cancer (MCF-7) and leukemia cell lines, demonstrating their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.48Induces apoptosis via caspase activation
6aU-93710.38Inhibits cell proliferation at G1 phase
17aHeLa0.65Triggers apoptotic pathways

The mechanism of action for these compounds often involves the induction of apoptosis through the activation of caspases and modulation of p53 expression levels, which are critical in regulating cell cycle and apoptosis .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. In vitro evaluations have shown that related compounds exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial efficacy .

PathogenMIC (µg/mL)Mechanism of Action
Staphylococcus aureus0.22Inhibition of biofilm formation
Escherichia coli0.25Disruption of bacterial cell wall

These compounds also demonstrated synergistic effects when combined with standard antibiotics such as Ciprofloxacin, enhancing their efficacy against resistant strains .

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for anti-inflammatory activity. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Study : A study involving the evaluation of various thiophene derivatives showed that compound 5a exhibited a significant reduction in viability in MCF-7 cells with an IC50 value of 0.48 µM, indicating its potential as an effective anticancer agent.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of derivatives against Staphylococcus aureus, where compound 7b displayed an MIC value of 0.22 µg/mL, showcasing its potential as a new therapeutic candidate against bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions starting with the formation of the thiophene core. A common approach includes coupling 3-chloro-2-methylaniline with a pre-functionalized thiophene intermediate. For example, 2-thiophenecarbonyl chloride can react with nitro-substituted aryl amines under reflux in acetonitrile, followed by purification via recrystallization or reverse-phase HPLC . Key intermediates are characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., nitrophenoxy, carboxamide) .

Q. Which analytical techniques are critical for validating the purity and structural integrity of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR spectroscopy resolves substituent positions and stereochemistry. X-ray crystallography (using SHELX programs) is employed to resolve dihedral angles between aromatic rings, critical for understanding conformational stability . Purity is assessed via HPLC with UV detection (e.g., λ = 254 nm) and elemental analysis .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Initial bioactivity screens include antimicrobial susceptibility testing (e.g., MIC assays against Gram-positive/negative bacteria) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). Enzymatic inhibition assays (e.g., kinase or protease targets) are conducted using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s sodium channel-blocking activity?

  • Methodology : Systematic modification of the nitro-phenoxy and chloro-methylphenyl groups is performed to assess electronic and steric effects. Electrophysiological assays (e.g., patch-clamp) on voltage-gated sodium channels (Nav1.7) quantify inhibition potency. Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

Q. What strategies resolve contradictions in crystallographic data between computational models and experimental results?

  • Methodology : Discrepancies in dihedral angles (e.g., thiophene vs. benzene ring orientations) are addressed by refining SHELXL parameters or using alternative software (e.g., PHENIX). Density functional theory (DFT) calculations benchmark experimental data, while twin refinement resolves twinning artifacts in crystals .

Q. How does the compound’s mechanism of action differ from structurally related thiophene carboxamides in modulating apoptosis pathways?

  • Methodology : Comparative transcriptomic profiling (RNA-seq) identifies differentially expressed genes (e.g., Bcl-2, Caspase-3) in treated vs. untreated cells. Co-immunoprecipitation assays detect interactions with apoptotic regulators (e.g., Bax/Bak), while siRNA knockdown validates target specificity .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodology : Flow chemistry systems optimize reaction parameters (e.g., residence time, temperature) for nitro-group reduction. Quality control includes in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Scalable purification techniques (e.g., centrifugal partition chromatography) replace traditional column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

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